5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine
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Overview
Description
5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine is a heterocyclic compound characterized by a fused thieno-pyridine ring system with a nitroso group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine typically involves the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with nitrosating agents. One common method includes the use of sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to introduce the nitroso group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Nitro-6,7-dihydro-4H-thieno[3,2-c]pyridine.
Reduction: 5-Amino-6,7-dihydro-4H-thieno[3,2-c]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: An intermediate in the synthesis of clopidogrel and prasugrel, used as antithrombotic agents.
Thieno[3,2-c]pyridine-5(4H)-acetic acid: A compound with potential anti-inflammatory and antimicrobial activities.
Uniqueness
5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
5-nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c10-8-9-3-1-7-6(5-9)2-4-11-7/h2,4H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSBSMYKKFCSSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)N=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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